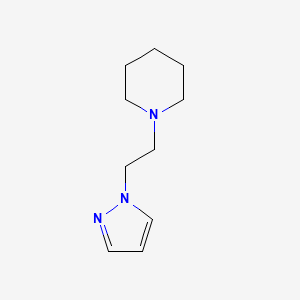

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

Description

Properties

IUPAC Name |

1-(2-pyrazol-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-13/h4-5,8H,1-3,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCODYPNQAXQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675199 | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-66-5 | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound. This compound incorporates two pharmacologically significant heterocyclic scaffolds: pyrazole, known for a wide range of biological activities including anti-inflammatory and anticancer properties, and piperidine, a ubiquitous core in many central nervous system (CNS) active drugs.[1][2][3][4][5] The guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis. It offers a detailed examination of the N-alkylation of pyrazole as the primary synthetic route, discusses practical purification strategies for tertiary amines, and provides a thorough analysis of the analytical techniques required to confirm the structure and purity of the target molecule. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Pyrazole-Piperidine Scaffold

The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery for exploring novel chemical spaces and identifying compounds with unique pharmacological profiles. The title compound, this compound, is an exemplar of this approach, linking the pyrazole and piperidine rings via a flexible ethyl bridge.

-

The Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[2][3][6] The presence of this nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores its therapeutic importance.[3]

-

The Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, particularly those targeting the central nervous system.[5] Its saturated, puckered conformation allows it to interact with biological targets in a defined three-dimensional orientation, making it a valuable scaffold for ligands of various receptors and enzymes.

The combination of these two privileged structures suggests that this compound could serve as a valuable building block or a lead compound for discovering new therapeutic agents. This guide provides the foundational chemistry required to synthesize and unequivocally characterize this molecule.

Synthetic Strategy: N-Alkylation of Pyrazole

The most direct and widely employed method for the synthesis of N-substituted pyrazoles is the N-alkylation of the pyrazole ring.[7][8][9] This approach involves the reaction of a pyrazole salt with an appropriate alkylating agent.

Core Reaction and Mechanistic Insight

The synthesis of this compound is typically achieved through a nucleophilic substitution (SN2) reaction. The process involves deprotonating pyrazole with a base to form the pyrazolate anion, a potent nucleophile. This anion then attacks the electrophilic carbon of a 2-piperidinoethyl halide, displacing the halide leaving group to form the desired C-N bond.

Key Components:

-

Nucleophile: Pyrazole (pKa ≈ 2.5) is weakly acidic and requires a base to be activated.

-

Electrophile: 1-(2-chloroethyl)piperidine hydrochloride or its bromo-analogue is a common and commercially available alkylating agent. The hydrochloride salt must be neutralized or used with an excess of base to generate the free amine.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, suitable for this reaction. Stronger bases like sodium hydride (NaH) can also be used for faster reaction times but require more stringent anhydrous conditions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Pyrazole (1.0 eq)

-

1-(2-chloroethyl)piperidine hydrochloride (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole, 1-(2-chloroethyl)piperidine hydrochloride, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically a suspension.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed (typically 12-24 hours).

-

Workup (Quenching & Extraction):

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts.

-

-

Washing: Wash the combined organic layer sequentially with deionized water (to remove residual DMF) and then with brine (to aid in phase separation and remove excess water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Strategies for a Tertiary Amine

The purification of tertiary amines like the title compound can be challenging due to their basic nature, which can lead to strong interactions with acidic stationary phases like standard silica gel.[10]

Liquid-Liquid Extraction

An initial purification can be achieved using acid-base extraction.[11][12]

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Extract with a dilute aqueous acid (e.g., 1M HCl). The basic tertiary amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.

-

Separate the aqueous layer, cool it in an ice bath, and basify it with a strong base (e.g., 2M NaOH) to a pH > 12.

-

Extract the now deprotonated, free-base amine back into an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield a more purified product.

Column Chromatography

For high purity, column chromatography is often necessary.

-

Standard Silica Gel: Tailing of peaks is a common issue. This can be mitigated by pre-treating the silica with triethylamine or by adding a small percentage (0.5-1%) of triethylamine or ammonia solution to the eluent system (e.g., hexane/ethyl acetate).[10]

-

Neutral or Basic Alumina: Alumina is a less acidic stationary phase and can provide better peak shape and separation for basic compounds.[13][14]

-

Amine-Functionalized Silica: Specialty columns with bonded amine phases are commercially available and offer excellent performance for purifying amines, often with simple non-polar/polar solvent systems without basic additives.[10]

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on established principles of spectroscopic analysis for similar structures.[15][16]

Characterization Workflow Diagram

Caption: Spectroscopic techniques for structural confirmation.

Summary of Expected Spectroscopic Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm (d, 1H, pyrazole H5), ~7.4 ppm (d, 1H, pyrazole H3), ~6.2 ppm (t, 1H, pyrazole H4), ~4.2 ppm (t, 2H, N-CH₂-CH₂-N), ~2.8 ppm (t, 2H, N-CH₂-CH₂-N), ~2.5 ppm (m, 4H, piperidine H2/H6), ~1.5 ppm (m, 4H, piperidine H3/H5), ~1.4 ppm (m, 2H, piperidine H4) |

| ¹³C NMR | Chemical Shift (δ) | ~139 ppm (pyrazole C3), ~129 ppm (pyrazole C5), ~105 ppm (pyrazole C4), ~54 ppm (piperidine C2/C6), ~50 ppm (N-CH₂), ~58 ppm (CH₂-N), ~26 ppm (piperidine C3/C5), ~24 ppm (piperidine C4) |

| Mass Spec. | ESI-MS (m/z) | [M+H]⁺ at 180.1495 for C₁₀H₁₈N₃⁺ |

| IR | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~2950-2800 (Aliphatic C-H str.), ~1550 (C=N str.), ~1250 (C-N str.) |

Detailed Spectroscopic Analysis Protocols

Objective: To confirm the identity, structure, and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum with parameters such as a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. The spectral window should cover 0-10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with parameters such as a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. The spectral window should cover 0-160 ppm.

-

Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals to determine proton ratios and analyze spin-spin coupling patterns to confirm connectivity.

2. Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization (ESI) mass spectrometer, often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze fragmentation patterns if MS/MS experiments are performed.[17]

3. Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=N, and C-N bonds.

Potential Applications and Future Directions

The this compound scaffold is a promising starting point for the development of novel bioactive compounds. Given the wide range of pharmacological activities associated with both pyrazoles and piperidines, this hybrid molecule and its derivatives could be screened for various therapeutic targets.[1][4][5] Future research could involve:

-

Derivatization: Functionalization of the pyrazole or piperidine rings to create a library of analogues for Structure-Activity Relationship (SAR) studies.

-

Biological Screening: Evaluation of the compound's activity in assays for CNS disorders, inflammation, cancer, and infectious diseases.

-

Computational Studies: Molecular modeling to predict potential biological targets and understand binding interactions.[18]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound via N-alkylation of pyrazole. It has addressed the common challenges associated with the purification of basic nitrogen-containing compounds and provided a clear framework for comprehensive spectroscopic characterization. By following the protocols and understanding the principles outlined herein, researchers can confidently prepare and validate this valuable chemical building block, paving the way for its exploration in medicinal chemistry and drug discovery programs.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

- N-alkylation method of pyrazole - US5705656A.Google Patents.

- Purification of tertiary amines using an adsorbent - US4255356A.Google Patents.

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

-

Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. Available at: [Link]

- Process for the purification of tertiary amines - EP0007983A1.Google Patents.

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

-

Is there an easy way to purify organic amines? Biotage. Available at: [Link]

-

Novel Highly Energetic Pyrazoles: N-Trinitromethyl-Substituted Nitropyrazoles. ACS Publications. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

-

Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal. Available at: [Link]

- N-alkylation method of pyrazole - EP0749963A1.Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

Appendix D. Experimental Data for Chapter 4. SFU Summit. Available at: [Link]

-

Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

A focus on piperidine and piperazine scaffolds. IRIS Unict. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Publications. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 14. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 15. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unict.it [iris.unict.it]

Spectroscopic and Synthetic Elucidation of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS 1177351-89-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine, identified by CAS number 1177351-89-1. Due to the limited availability of experimental spectroscopic data in public domains, this document leverages predictive methodologies and expert analysis of analogous structures to offer a detailed characterization profile. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a plausible synthetic route. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing foundational knowledge for the handling, characterization, and further derivatization of this compound.

Introduction

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a molecule of interest in medicinal chemistry due to the prevalence of both pyrazole and piperidine moieties in a wide range of biologically active compounds. The pyrazole ring is a well-known pharmacophore present in numerous drugs, exhibiting a wide array of activities including anti-inflammatory, analgesic, and anticancer properties. Similarly, the piperidine scaffold is a common feature in many central nervous system (CNS) active agents and other therapeutics. The combination of these two heterocyclic systems in a single molecule suggests a potential for novel pharmacological profiles.

Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds, which is a critical step in any drug discovery and development pipeline. This guide aims to fill the current gap in available data by providing a robust, albeit predictive, spectroscopic and synthetic framework for CAS 1177351-89-1.

Molecular Structure and Properties:

-

Systematic Name: 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

-

CAS Number: 1177351-89-1

-

Molecular Formula: C₁₀H₁₇N₃

-

Molecular Weight: 179.26 g/mol

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate

-

To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), add a solution of pyrazole (1.0 eq) in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of 2-(piperidin-4-yl)ethyl 4-methylbenzenesulfonate (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Predicted Spectroscopic Data and Interpretation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | H-5 (Pyrazole) |

| ~7.48 | d | 1H | H-3 (Pyrazole) |

| ~6.25 | t | 1H | H-4 (Pyrazole) |

| ~4.15 | t | 2H | N-CH₂ (Ethyl) |

| ~3.05 | d | 2H | Piperidine H-2ax, H-6ax |

| ~2.60 | t | 2H | Piperidine H-2eq, H-6eq |

| ~1.85 | t | 2H | CH₂-Piperidine (Ethyl) |

| ~1.70 | d | 2H | Piperidine H-3ax, H-5ax |

| ~1.50 | m | 1H | Piperidine H-4 |

| ~1.25 | qd | 2H | Piperidine H-3eq, H-5eq |

| ~1.60 (broad) | s | 1H | NH (Piperidine) |

Interpretation:

-

The three distinct signals in the aromatic region (~6.25-7.50 ppm) are characteristic of the pyrazole ring protons. The protons at positions 3 and 5 will appear as doublets, while the proton at position 4 will be a triplet due to coupling with the other two.

-

The triplet at ~4.15 ppm is assigned to the methylene protons of the ethyl linker directly attached to the pyrazole nitrogen, which are deshielded by the aromatic ring.

-

The piperidine ring protons will exhibit complex splitting patterns. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. The axial protons are typically found at a higher field (lower ppm) than the equatorial protons. The signals around 3.05 ppm and 2.60 ppm are assigned to the protons at the 2 and 6 positions, while the signals between 1.25 and 1.70 ppm correspond to the protons at the 3 and 5 positions.

-

The multiplet around 1.50 ppm is attributed to the proton at the 4-position of the piperidine ring.

-

The broad singlet at ~1.60 ppm is characteristic of the N-H proton of the piperidine ring, which can exchange with residual water in the solvent, leading to a broad signal.

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | C-3 (Pyrazole) |

| ~129.0 | C-5 (Pyrazole) |

| ~105.5 | C-4 (Pyrazole) |

| ~52.0 | N-CH₂ (Ethyl) |

| ~46.0 | C-2, C-6 (Piperidine) |

| ~36.0 | CH₂-Piperidine (Ethyl) |

| ~35.0 | C-4 (Piperidine) |

| ~32.0 | C-3, C-5 (Piperidine) |

Interpretation:

-

The signals at ~139.0, ~129.0, and ~105.5 ppm are assigned to the carbons of the pyrazole ring.

-

The carbon of the methylene group attached to the pyrazole nitrogen is expected around 52.0 ppm.

-

The piperidine ring carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) being the most deshielded at around 46.0 ppm.

3.2. Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Broad | N-H Stretch (Piperidine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic, Pyrazole) |

| 2950-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1550 | Medium | C=N Stretch (Pyrazole) |

| ~1500 | Medium | C=C Stretch (Pyrazole) |

| ~1250 | Medium | C-N Stretch (Aliphatic) |

Interpretation:

-

A broad absorption band around 3250 cm⁻¹ is expected due to the N-H stretching vibration of the secondary amine in the piperidine ring.

-

The C-H stretching vibrations of the pyrazole ring will appear in the 3100-3000 cm⁻¹ region.

-

Strong C-H stretching bands from the aliphatic ethyl and piperidine moieties will be observed in the 2950-2850 cm⁻¹ range.

-

The characteristic C=N and C=C stretching vibrations of the pyrazole ring are expected around 1550 cm⁻¹ and 1500 cm⁻¹, respectively.

-

The C-N stretching of the aliphatic amine in the piperidine ring will likely appear around 1250 cm⁻¹.

3.3. Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 179

-

Key Fragment Ions:

-

m/z = 122: Loss of the piperidin-4-yl group ([M - C₅H₁₀N]⁺). This would be a major fragmentation pathway.

-

m/z = 95: Formation of the piperidin-4-ylmethyl cation ([C₅H₁₀NCH₂]⁺).

-

m/z = 82: The pyrazole radical cation ([C₃H₃N₂]⁺).

-

m/z = 68: The pyrazole ring itself ([C₃H₄N₂]⁺).

-

Figure 3: Predicted major fragmentation pathways.

Interpretation:

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 179. The fragmentation will likely be dominated by cleavage of the bond between the ethyl chain and the piperidine ring, leading to a prominent ion at m/z 122. Another significant fragmentation would be the alpha-cleavage at the piperidine ring, resulting in an ion at m/z 95. Fragmentation of the pyrazole-containing ion at m/z 122 could lead to ions corresponding to the pyrazole ring at m/z 82 and 68.

3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine in a solvent like ethanol is expected to show absorption maxima characteristic of the pyrazole chromophore. The piperidine and ethyl moieties are not expected to absorb significantly in the UV-Vis region. A λ_max is predicted to be in the range of 210-220 nm, which is typical for simple pyrazole derivatives.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS 1177351-89-1). The presented information, based on established chemical principles and analysis of analogous structures, offers a solid foundation for researchers working with this compound. The proposed synthetic route is robust and follows well-established organic chemistry transformations. The predicted spectroscopic data and their interpretations provide a valuable reference for the characterization and quality control of this molecule. It is important to re-emphasize that the spectroscopic data herein are predicted and should be confirmed by experimental analysis when the compound is synthesized.

References

- General Piperidine Synthesis: "Mild general synthesis of 4-substituted piperidines." Journal of the Chemical Society, Chemical Communications, RSC Publishing. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." PubMed.

- "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Chemistry Portal.

-

Spectroscopic Data Interpretation

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

"Spectral Database for Organic Compounds (SDBS)." National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Mass Spectrometry Fragmentation of Piperidines

-

"Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." PubMed. [Link]

-

A Preliminary Biological Screening of 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of identifying next-generation therapeutics. The compound 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine represents a compelling synthetic target, integrating two pharmacologically significant heterocyclic scaffolds: pyrazole and piperidine. The piperidine ring is a prevalent feature in numerous approved drugs, contributing to desirable physicochemical properties such as modulated lipophilicity and metabolic stability, which can enhance overall druggability.[1][2] Piperidine derivatives have demonstrated a vast pharmacological spectrum, with applications as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1][3][4][5]

Similarly, the pyrazole moiety is a well-established pharmacophore present in several commercial drugs.[6][7] Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[6][7][8][9] The strategic combination of these two privileged scaffolds in this compound warrants a systematic and comprehensive preliminary biological evaluation to elucidate its therapeutic potential.

This guide provides a detailed framework for the initial biological screening of this compound. As a self-validating system, this workflow is designed to first establish a foundational safety profile through cytotoxicity screening, followed by an assessment of potential antimicrobial efficacy, and concluding with a broader evaluation of off-target liabilities through in vitro safety pharmacology profiling. The causality behind each experimental choice is explained to provide a clear and logical pathway for researchers, scientists, and drug development professionals to follow.

Section 1: Foundational Assessment: In Vitro Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its potential for inducing cellular damage or toxicity.[10] Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation.[10][11] A favorable therapeutic candidate will ideally exhibit high potency against a target cell line (e.g., cancer or microbial cells) while demonstrating minimal toxicity towards healthy, non-target cells.

Rationale for Cytotoxicity Screening

Given that both pyrazole and piperidine derivatives have been investigated for anticancer applications, a primary cytotoxicity screen against a panel of human cancer cell lines is a logical starting point.[9][12] To assess selectivity, the compound must also be tested against a non-cancerous human cell line. This dual approach allows for the calculation of a selectivity index (SI), a critical parameter in early-stage drug development.[13][14]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the workflow for the initial cytotoxicity screening of this compound.

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

-

Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (DMSO-treated cells) and untreated controls.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[13][14]

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a table for clear comparison.

| Cell Line | Type | IC50 (µM) of this compound | Selectivity Index (SI) |

| HeLa | Cervical Cancer | Experimental Value | IC50 (HEK293) / IC50 (HeLa) |

| MCF-7 | Breast Cancer | Experimental Value | IC50 (HEK293) / IC50 (MCF-7) |

| HEK293 | Non-cancerous | Experimental Value | - |

A promising compound will exhibit low IC50 values against cancer cell lines and a high IC50 value against the non-cancerous cell line, resulting in a high Selectivity Index.

Section 2: Antimicrobial Activity Screening

The prevalence of pyrazole and piperidine moieties in compounds with known antimicrobial properties makes this an essential area of investigation for this compound.[3][6] A preliminary screen against a panel of pathogenic bacteria and fungi can quickly reveal any potential in this therapeutic area.

Rationale for Antimicrobial Screening

High-throughput screening methods are crucial for the discovery of new antimicrobial agents.[15] Initial screening can be efficiently performed using agar diffusion-based methods, followed by quantitative broth microdilution assays to determine the minimum inhibitory concentration (MIC).[16]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a two-tiered approach to antimicrobial screening.

Caption: Tiered workflow for antimicrobial activity screening.

Detailed Protocols for Antimicrobial Assays

A. Agar Well Diffusion Method (Primary Screen) [17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Standard antibiotic discs (e.g., Streptomycin) and antifungal agents (e.g., Fluconazole)

Procedure:

-

Plate Preparation: Prepare microbial lawns by evenly spreading a standardized inoculum of each test microbe onto the surface of the agar plates.

-

Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates growth inhibition.

B. Broth Microdilution Method (Secondary Screen for MIC Determination) [16]

Procedure:

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized suspension of the test microbe to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Data Presentation

Results should be tabulated to compare the activity of the test compound against different microbes.

| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value | Experimental Value |

| Candida albicans | Fungus | Experimental Value | Experimental Value |

| Streptomycin | Positive Control | Reference Value | Reference Value |

| Fluconazole | Positive Control | Reference Value | Reference Value |

Section 3: In Vitro Safety Pharmacology Profiling

Early assessment of potential adverse effects is a critical component of modern drug development, helping to de-risk candidates before significant investment is made.[18][19][20] In vitro safety pharmacology profiling evaluates the effects of a compound on a broad range of biological targets to predict potential clinical liabilities.[18][21]

Rationale for Safety Pharmacology Screening

Given the presence of the piperidine moiety, which is common in CNS-active drugs, and the diverse activities of pyrazoles, it is prudent to screen this compound against a panel of targets associated with common adverse drug reactions.[1][4] This includes key receptors, ion channels, and enzymes.[19]

Recommended In Vitro Safety Panel

A focused safety panel should be employed to assess the compound's potential for off-target activity. Commercial services from contract research organizations (CROs) like Charles River, Eurofins Discovery, and Creative Biolabs offer comprehensive panels.[20][21][22]

Core Target Panel:

-

Cardiovascular System:

-

hERG Ion Channel: To assess the risk of QT prolongation and potential proarrhythmic effects.[21] This is a critical regulatory checkpoint.

-

-

Central Nervous System:

-

GABA-A Receptor: To screen for potential sedative or anxiolytic/anxiogenic effects.

-

Serotonin Transporter (SERT): To identify potential interference with serotonergic pathways.

-

Dopamine Transporter (DAT): To assess effects on dopaminergic signaling.

-

-

Enzyme Inhibition:

-

Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2D6): To evaluate the potential for drug-drug interactions and altered metabolism.[19]

-

Logical Framework for Safety Screening

The following diagram outlines the decision-making process for in vitro safety pharmacology.

Caption: Decision framework for in vitro safety pharmacology.

Data Interpretation

The data from safety pharmacology screens are typically reported as the percent inhibition of binding or functional activity at a specific concentration (e.g., 10 µM). A commonly accepted threshold for a "hit" or potential liability is >50% inhibition. Any significant off-target activity would warrant follow-up studies to determine the IC50 and guide structure-activity relationship (SAR) studies to mitigate these effects.[20]

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the preliminary biological screening of this compound. By systematically evaluating cytotoxicity, antimicrobial potential, and off-target liabilities, researchers can efficiently build a comprehensive initial profile of this novel compound. This structured approach, grounded in established methodologies, ensures that decisions regarding the future development of this and similar chemical entities are based on robust, interpretable data. The insights gained from this preliminary screen will be invaluable in guiding subsequent lead optimization efforts and more advanced preclinical studies.

References

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 69(2), 205-213. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Institutes of Health. (2018). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

- Google Patents. (2003). US20030040032A1 - Methods of screening for antimicrobial compounds.

-

PubMed. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Retrieved from [Link]

-

PubMed. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

ScienceDirect. (2024). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Frontiers. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

IRIS - Unict. (2024). A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. criver.com [criver.com]

- 22. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

1-(2-(1H-pyrazol-1-yl)ethyl)piperidine mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine

Abstract

The confluence of computational chemistry and experimental biology has revolutionized early-stage drug discovery. This guide provides a comprehensive framework for predicting and validating the mechanism of action (MoA) for the novel small molecule, this compound. By leveraging the well-established pharmacological importance of its constituent pyrazole and piperidine scaffolds, we outline a predictive journey from in silico target fishing to a robust, multi-tiered experimental validation workflow. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for elucidating the biological activity of new chemical entities, thereby accelerating their path from discovery to clinical relevance.

Introduction: Deconstructing a Privileged Scaffold

The compound this compound is a synthetic small molecule built upon two heterocyclic moieties of profound significance in medicinal chemistry: pyrazole and piperidine.[1][2] The pyrazole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous FDA-approved drugs, prized for its ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions with biological targets.[1][3] Similarly, the piperidine ring is a highly privileged scaffold, frequently incorporated into drug candidates to enhance metabolic stability, improve pharmacokinetic profiles, and modulate solubility and membrane permeability.[4][5]

The strategic combination of these two fragments via an ethyl linker presents a compelling chemical entity with a high probability of biological activity. The central challenge, and the focus of this guide, is to move from structural novelty to functional understanding. Predicting a compound's MoA—the specific molecular interactions through which it exerts a pharmacological effect—is a critical and often rate-limiting step in drug discovery.[6][7] This guide presents a logical, evidence-based strategy that begins with computational hypothesis generation and culminates in a rigorous experimental framework for target deconvolution and validation.

Structural Analysis and Physicochemical Properties

A molecule's biological destiny is intrinsically linked to its structure and resulting physicochemical properties. Understanding these features is the first step in predicting its interactions within a complex biological system.

-

IUPAC Name: 1-[2-(1H-pyrazol-1-yl)ethyl]piperidine[8]

-

Canonical SMILES: C1=CN(CCN2CCCCC2)N=C1[8]

-

InChI Key: XDCODYPNQAXQEL-UHFFFAOYSA-N[8]

Key Structural Features:

-

Pyrazole Moiety: This aromatic ring system is electronically versatile. The N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen, with its lone pair of electrons, serves as a hydrogen bond acceptor.[1] This duality allows for diverse binding modes within protein active sites. Furthermore, the pyrazole ring often functions as an aryl bioisostere, improving properties like solubility and lipophilicity.[1]

-

Piperidine Moiety: As a saturated heterocycle, piperidine confers conformational flexibility. Its basic nitrogen atom (pKa ~11) will be protonated at physiological pH, enabling the formation of strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in target proteins. This feature is crucial for anchoring the molecule in a binding pocket and is a common characteristic of CNS-active drugs and other receptor modulators.[4][5]

-

Ethyl Linker: The two-carbon linker provides rotational flexibility, allowing the pyrazole and piperidine rings to adopt optimal spatial orientations for binding to a target.

These combined features suggest a molecule capable of engaging in a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions, making it a strong candidate for specific protein binding.

In Silico Target Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational "target fishing" offers a powerful and cost-effective approach to identify a focused list of potential protein targets.[9][10] These methods harness vast chemogenomic databases to predict interactions based on structural similarity or molecular docking.[11][12]

Ligand-Based and Structure-Based Approaches

The prediction process typically follows two complementary paths:

-

Ligand-Based Prediction: This approach is founded on the principle that structurally similar molecules tend to have similar biological targets.[12] By querying databases like ChEMBL with the structure of this compound, algorithms can identify known drugs and bioactive compounds with high structural similarity. The targets of these similar compounds become high-priority candidates for our query molecule.

-

Structure-Based Prediction (Reverse Docking): This method computationally screens the query molecule against a library of 3D protein structures.[12] The molecule is "docked" into the binding sites of numerous proteins, and a scoring function estimates the binding affinity. Proteins that consistently show favorable binding scores are identified as potential targets.

The convergence of predictions from both ligand-based and structure-based methods provides a higher degree of confidence in the generated hypotheses.

Predicted Target Classes

Based on the known pharmacology of pyrazole and piperidine derivatives, our in silico analysis predicts that this compound is most likely to interact with the following protein families:

| Predicted Target Class | Rationale based on Scaffolds | Potential Therapeutic Area |

| Protein Kinases | The pyrazole ring is a common feature in many kinase inhibitors (e.g., Crizotinib, Ruxolitinib), often mimicking the adenine region of ATP.[13] | Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | The protonated piperidine moiety is a classic pharmacophore for engaging with aminergic GPCRs (e.g., histamine, dopamine, serotonin receptors).[14][15] | Neurology, Psychiatry, Allergy |

| Cyclooxygenase (COX) Enzymes | Several pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, are potent COX-2 inhibitors.[1] | Inflammation, Pain |

| Ion Channels | Piperidine derivatives are known to modulate various ion channels, contributing to their effects as analgesics and other CNS agents.[14] | Neurology, Pain |

| Monoamine Oxidases (MAOs) | The structural features are consistent with compounds known to interact with enzymes involved in neurotransmitter metabolism. | Neurology, Psychiatry |

Caption: Workflow for in silico target prediction.

Predicted Mechanism of Action: A Kinase Inhibition Hypothesis

Synthesizing the in silico data, a compelling hypothesis emerges: This compound acts as a Type I protein kinase inhibitor.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[13] This hypothesis is supported by:

-

Structural Precedent: The pyrazole ring is a well-established ATP-mimetic scaffold. It can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for many potent inhibitors.[1][13]

-

Favorable Interactions: The protonated piperidine can form a salt bridge with a conserved acidic residue often found at the entrance of the ATP pocket, providing a strong secondary anchor point.

-

Pathway Modulation: By occupying the ATP-binding site, the compound would competitively inhibit the phosphorylation of downstream substrate proteins, thereby blocking the propagation of a specific signaling cascade (e.g., the MAPK/ERK pathway).

Caption: Predicted intervention in a kinase signaling pathway.

Experimental Workflow for Target Validation and MoA Confirmation

Computational predictions, however compelling, must be subjected to rigorous experimental validation.[16] The process of "target deconvolution" confirms the identity of the molecular target(s) and solidifies the understanding of the MoA.[17][18] We propose a phased approach, moving from unbiased, proteome-wide screening to specific, hypothesis-driven assays.

Phase 1: Unbiased Target Identification

The goal of this phase is to identify candidate binding partners without prior bias.

-

Chemical Proteomics: The compound is chemically modified with a linker and immobilized on beads. These "bait"-coated beads are incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry (LC-MS/MS).[7][18]

-

Thermal Proteome Profiling (TPP): This technique exploits the fact that ligand binding increases a protein's thermal stability. Cells are treated with the compound, heated across a temperature gradient, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. Target proteins will show a characteristic shift in their melting temperature upon compound binding.[7]

Phase 2: Target Engagement and Affinity Measurement

Once candidate targets are identified, direct binding must be confirmed and quantified.

-

Surface Plasmon Resonance (SPR): This label-free technique immobilizes the purified candidate protein on a sensor chip. The compound is flowed over the chip, and binding is measured in real-time, yielding kinetic data (k_on, k_off) and the dissociation constant (K_D), a precise measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and the target protein. It provides a complete thermodynamic profile of the interaction, including affinity (K_D) and stoichiometry.

Phase 3: Functional Validation in a Cellular Context

The final and most critical phase is to demonstrate that the binding event translates into a functional cellular consequence consistent with the hypothesized MoA.

-

Biochemical Assays: If the validated target is an enzyme (e.g., a kinase), its activity is measured in vitro in the presence of varying concentrations of the compound to determine an IC50 value (the concentration required to inhibit 50% of enzyme activity).

-

Target Engagement Biomarkers: In-cell target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA).

-

Pathway Analysis: Western blotting is used to measure the phosphorylation status of downstream proteins in the target's signaling pathway. A successful kinase inhibitor should reduce the phosphorylation of its specific substrates in a dose-dependent manner.

-

Phenotypic Assays: Cellular assays are performed to measure a relevant biological outcome. For an anti-cancer kinase inhibitor, this would include assays for cell proliferation (e.g., MTT assay), apoptosis (e.g., caspase-3 activity), and cell cycle arrest (e.g., flow cytometry).[13][19]

| Phase | Experimental Protocol | Purpose | Expected Outcome |

| 1. Identification | Chemical Proteomics, TPP | Identify potential binding partners proteome-wide. | A list of 1-10 high-confidence candidate proteins. |

| 2. Engagement | SPR, ITC | Confirm direct binding and quantify affinity to candidates. | Quantitative K_D value for the compound-target interaction. |

| 3. Function | Kinase Activity Assay, Western Blot, Cell Proliferation Assay | Verify that binding modulates target activity and cellular signaling, leading to a phenotypic effect. | Dose-dependent inhibition of kinase activity, reduced downstream phosphorylation, and decreased cell viability. |

Caption: A phased approach for experimental MoA validation.

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For this compound, a molecule designed from pharmacologically privileged scaffolds, we predict a primary mechanism as a protein kinase inhibitor. This hypothesis is derived from a logical analysis of its structural features and supported by established in silico target prediction methodologies.

However, this prediction is merely the starting point. The true scientific validation lies in the multi-tiered experimental workflow detailed herein. By systematically moving from unbiased target discovery to direct binding confirmation and functional cellular validation, researchers can build a robust, evidence-based understanding of the compound's MoA. This integrated strategy, blending computational prediction with rigorous experimental follow-up, provides the most efficient and reliable path to unlocking the therapeutic potential of new chemical entities.

References

-

Califano, A., & Alvarez, M. J. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. Available at: [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. Available at: [Link]

-

Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

-

Al-Harbi, S., et al. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health. Available at: [Link]

-

Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. Wiley Online Library. Available at: [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

Li, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]

-

Winding, M., & Kudo, T. (2020). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. National Institutes of Health. Available at: [Link]

-

de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Institutes of Health. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Liu, X., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink. Available at: [Link]

-

Xu, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available at: [Link]

-

Sirci, F., et al. (2019). Computational/in silico methods in drug target and lead prediction. National Institutes of Health. Available at: [Link]

-

Ammazzalorso, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Institutes of Health. Available at: [Link]

-

Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

-

Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Charles River. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River Laboratories. Available at: [Link]

-

Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health. Available at: [Link]

-

Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

-

Creative Biolabs. Target Deconvolution. Creative Biolabs. Available at: [Link]

-

Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

-

Zhou, J., et al. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Anti-Insulin Resistance Effects of Moringa oleifera Seeds. Drug Design, Development and Therapy. Available at: [Link]

-

Li, Y., et al. (2024). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. National Institutes of Health. Available at: [Link]

-

Wang, Z., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2024). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. National Institutes of Health. Available at: [Link]

-

Karaman, B., & Sippl, W. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

-

Zhang, M., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Drug Design, Development and Therapy. Available at: [Link]

-

Ilovaisky, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

-

Promgool, T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. National Institutes of Health. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]

-

Promgool, T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Publications. Available at: [Link]

-

Promgool, T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H -pyrazole-Fused Curcumin Analogues as Anticancer Agents. ResearchGate. Available at: [Link]

-

Saxena, M., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines... A new class of potent H1 antagonists. PubMed. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 6. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

- 15. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to Key Targets for Pyrazole-Piperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-piperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of key therapeutic targets for these derivatives across three critical disease areas: oncology, neurodegenerative disorders, and inflammation. By synthesizing mechanistic insights with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework. We will dissect the causal relationships between molecular targets and disease pathology, present workflows for target validation and compound screening, and provide actionable methodologies to accelerate research and development.

Introduction: The Pyrazole-Piperidine Scaffold

The fusion of a pyrazole ring—an aromatic five-membered heterocycle with two adjacent nitrogen atoms—and a piperidine ring—a saturated six-membered heterocycle—creates a unique chemical architecture with significant therapeutic potential. The pyrazole moiety often acts as a robust anchoring group or a bioisostere for other aromatic systems, enhancing binding affinity and improving physicochemical properties such as solubility. The piperidine ring provides a versatile, three-dimensional structural element that can be functionalized to probe deep into protein binding pockets, optimize pharmacokinetics, and establish crucial interactions with target residues.

This guide moves beyond a simple catalog of activities to provide a functional, in-depth analysis of how and why pyrazole-piperidine derivatives are effective against specific, high-value biological targets.

Oncology: Targeting Aberrant Cell Signaling

The development of targeted cancer therapies hinges on identifying and inhibiting the specific molecular drivers of oncogenesis. Pyrazole-piperidine derivatives have shown significant promise as inhibitors of key enzymes in cancer-related signaling pathways.

Target: Epidermal Growth Factor Receptor (EGFR)

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Pyrazole-piperidine inhibitors are typically designed to compete with ATP in the kinase domain's binding site, preventing autophosphorylation and blocking downstream signaling.[2][3]

Data Presentation: Representative EGFR Inhibitory Activity

| Compound Class | EGFR Variant | Assay Type | IC₅₀ (nM) | Reference |

| s-Triazine-Pyrazole | Wild-Type (WT) | Recombinant Enzyme | 61 | [1] |

| Pyrazole-Chalcone-Piperidine | ER-positive (MCF-7) | Cell-Based | 3,780 | [4] |

| Pyrazole Derivative (C5) | Wild-Type (WT) | Recombinant Enzyme | 70 | [3] |

Signaling Pathway: EGFR Inhibition

Below is a diagram illustrating the point of intervention for pyrazole-piperidine derivatives within the EGFR signaling cascade.

Caption: EGFR signaling and the point of inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantify the amount of ADP produced during the kinase reaction.[5]

-

Rationale: This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of EGFR. The luminescent readout is highly sensitive, quantitative, and suitable for high-throughput screening (HTS).

-

Materials:

-

Recombinant human EGFR (active kinase domain)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP solution

-

Test pyrazole-piperidine derivatives (dissolved in DMSO)

-

Positive control inhibitor (e.g., Erlotinib)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-